molecular formula C10H17NO2 B14094117 4-Piperidin-1-yl-but-2-enoic acid methyl ester

4-Piperidin-1-yl-but-2-enoic acid methyl ester

Cat. No.: B14094117
M. Wt: 183.25 g/mol
InChI Key: FWSRHZMSJHRDRC-UHFFFAOYSA-N
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Description

Methyl -4-(piperidin-1-yl)but-2-enoate is an organic compound that features a piperidine ring attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl -4-(piperidin-1-yl)but-2-enoate typically involves the reaction of piperidine with an appropriate butenoate ester. One common method involves the use of methyl acrylate as the starting material. The reaction proceeds via a nucleophilic addition of piperidine to the double bond of methyl acrylate, followed by esterification to form the final product. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of Methyl -4-(piperidin-1-yl)but-2-enoate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as distillation or crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl -4-(piperidin-1-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl -4-(piperidin-1-yl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl -4-(piperidin-1-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl -4-(pyrrolidin-1-yl)but-2-enoate
  • Methyl -4-(morpholin-1-yl)but-2-enoate
  • Methyl -4-(azepan-1-yl)but-2-enoate

Uniqueness

Methyl -4-(piperidin-1-yl)but-2-enoate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activity.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 4-piperidin-1-ylbut-2-enoate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h5-6H,2-4,7-9H2,1H3

InChI Key

FWSRHZMSJHRDRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCN1CCCCC1

Origin of Product

United States

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